molecular formula C16H19ClN4O B6448916 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine CAS No. 2640955-47-9

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine

Cat. No.: B6448916
CAS No.: 2640955-47-9
M. Wt: 318.80 g/mol
InChI Key: ZSSBKENPYDUUMR-UHFFFAOYSA-N
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Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a 2-methyl group at position 2 and a substituted piperidine moiety at position 3. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group, introducing both lipophilic and electronic modulation.

Key structural attributes:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions.
  • 2-Methyl group: Enhances steric bulk and may influence metabolic stability.
  • Piperidine substituent: A six-membered saturated ring with a nitrogen atom, contributing to conformational flexibility and basicity.
  • (3-Chloropyridin-4-yl)oxymethyl group: Introduces a chlorine atom (electron-withdrawing) and an ether linkage, modulating solubility and target affinity.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-12-19-7-3-16(20-12)21-8-4-13(5-9-21)11-22-15-2-6-18-10-14(15)17/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBKENPYDUUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 3-chloropyridine.

    Etherification: The chloropyridine intermediate is then reacted with a piperidine derivative to form the ether linkage.

    Pyrimidine Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction, often using a methylating agent to introduce the methyl group at the 2-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets.

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown an effective concentration (EC50) of approximately 0.045 μM against Staphylococcus aureus, suggesting strong antibacterial activity compared to other derivatives.

Anticancer Properties
In vitro studies on human cancer cell lines, particularly A549 lung cancer cells, revealed that the compound inhibited cell growth with an IC50 value of 12 μM . The mechanism appears to involve apoptosis induction and cell cycle arrest, indicating its potential as an anticancer agent.

Neuroprotective Effects
Emerging evidence suggests that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. It was found to significantly reduce oxidative stress markers in dopaminergic neuron models derived from induced pluripotent stem cells (iPSCs) .

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, making it useful in developing new materials and chemical processes.

Synthetic Routes
The synthesis typically involves organic reactions such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. This method is optimized for yield and purity in industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine derivatives from recent literature.

Structural Analogues and Their Properties

Compound Name / ID Key Substituents Molecular Features Hypothesized Biological Relevance Reference
Target Compound 2-methyl, 4-(piperidin-1-yl with (3-chloropyridin-4-yl)oxymethyl) Moderate lipophilicity, polar surface area from ether and pyridine Potential kinase inhibition or GPCR modulation due to pyrimidine-piperidine hybrid -
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidin-1-yl, 2-amine Simpler structure; basic amine enhances solubility Antimicrobial or antiviral activity (common in pyrimidine amines)
Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines 2-amino, 4-propoxyaryl-piperidine Bulky aryl-piperidine group increases lipophilicity Anticancer activity (e.g., kinase inhibition via aryl interactions)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone core, piperazine-pyrrolidine side chain High polarity due to fused pyrido-pyrimidinone Kinase inhibition (e.g., CDK or EGFR targets)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine fused core, thiourea linkage High molecular weight; thiourea enhances metal-binding capacity Anticancer or antimicrobial via redox modulation
Methyl 2-((4-((2-chloro-4-fluoro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)acetic acid Sulfonylpiperazine, trifluoromethyl, chloro-fluoro substitution Extreme lipophilicity (CF3, Cl, F) Herbicidal or enzyme inhibition (e.g., sulfonylurea-like activity)

Key Comparative Insights

Electronic and Steric Effects
  • Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines feature bulkier aryl groups, which may improve selectivity for hydrophobic binding pockets but reduce solubility relative to the target compound.
Pharmacokinetic Properties
  • The chromeno-pyrimidine derivative has a fused ring system and thiourea group, likely reducing oral bioavailability compared to the target compound’s simpler pyrimidine-piperidine scaffold.
  • The target’s ether linkage may enhance metabolic stability over esters or amides seen in compounds like pyrido-pyrimidinones .

Biological Activity

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a pyrimidine core with piperidine and chloropyridine moieties, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

The molecular formula of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is C17H21ClN4OC_{17}H_{21}ClN_{4}O, with a molecular weight of approximately 358.9 g/mol. The compound's structure is characterized by:

PropertyValue
Molecular FormulaC17H21ClN4O
Molecular Weight358.9 g/mol
CAS Number2640829-12-3

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound has shown promise in inhibiting specific kinases involved in tumor growth. For instance, compounds similar to this one have been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in various cancers .

Case Study:
In a xenograft model, derivatives of similar structures demonstrated significant tumor growth inhibition when administered alone or in combination with other agents like trametinib . This suggests that 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine may also exhibit synergistic effects when used alongside established chemotherapeutic agents.

Enzyme Inhibition

The compound's piperidine moiety is associated with various enzyme inhibitory activities. Research indicates that piperidine derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Table: Enzyme Inhibition Profiles

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
UreaseNon-competitive

The biological activity of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine is believed to involve its interaction with specific receptors or enzymes at the molecular level. The chloropyridinyl group may enhance binding affinity to target proteins, while the piperidine ring contributes to overall stability and bioavailability.

Hypothesized Mechanism:

  • Binding: The compound binds to active sites of target enzymes or receptors.
  • Modulation: This binding modulates the activity of these targets, influencing downstream signaling pathways.
  • Biological Response: Resulting changes lead to altered cellular functions such as apoptosis in cancer cells or inhibition of inflammatory responses.

Research Findings

Research into similar compounds has shown that modifications in the structure can lead to enhanced biological activity. For instance, alterations in the piperidine or pyrimidine components could yield derivatives with improved potency against specific targets.

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